molecular formula C17H13Cl2N3O B12198266 (2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B12198266
M. Wt: 346.2 g/mol
InChI Key: GGEDEJDDAGHHCG-UHFFFAOYSA-N
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Description

(2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichloropyridine moiety and a tetrahydropyridoindole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the dichloropyridine intermediate, followed by the construction of the tetrahydropyridoindole core. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or receptor binding affinities.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,6-dichloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C17H13Cl2N3O/c18-15-6-5-11(16(19)21-15)17(23)22-8-7-14-12(9-22)10-3-1-2-4-13(10)20-14/h1-6,20H,7-9H2

InChI Key

GGEDEJDDAGHHCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(N=C(C=C4)Cl)Cl

Origin of Product

United States

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